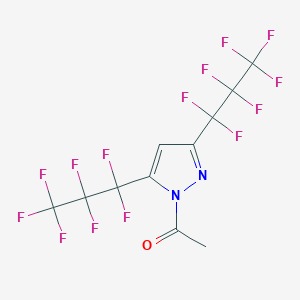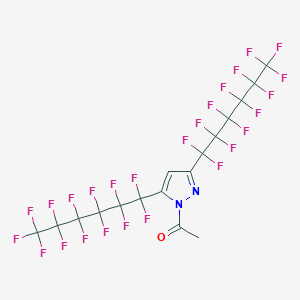
1-ベンジル-5-メチル-1H-ピラゾール-3-カルボン酸エチル
説明
Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate, also known as EBMPC, is an organic compound belonging to the pyrazole family. It is a white crystalline solid with a melting point of 103-106 °C and a boiling point of 220-225 °C. It is soluble in water, ethanol, and acetone, and is insoluble in ether. EBMPC is widely used in the fields of medicine, chemistry, and biochemistry.
科学的研究の応用
インドール誘導体の合成
インドール誘導体は、その生物活性のために、天然物や医薬品の世界で重要な役割を果たしています。1-ベンジル-5-メチル-1H-ピラゾール-3-カルボン酸エチルは、様々なアルカロイドに見られる重要な部分構造であるインドール誘導体の合成における前駆体として役立ちます . これらの誘導体は、癌、細菌感染症、その他の疾患の治療に有望であることが示されています .
抗癌作用
この化合物は、生物学的に活性なインドール誘導体の合成における役割から、抗癌研究において重要な役割を果たしています。 インドール誘導体は、様々な種類の癌細胞の治療における可能性が認められており、この化合物は、新しい抗癌剤の開発において重要な役割を担っています .
抗菌活性
1-ベンジル-5-メチル-1H-ピラゾール-3-カルボン酸エチルから合成されたインドール誘導体は、抗菌性を示しています。 この用途は、新しい抗生物質や細菌感染症および真菌感染症の治療法の開発において重要です .
有機化学および医薬品化学における変換
この化合物は、縮合ピラゾールを生成するクロスカップリング反応に使用され、これは有機変換や医薬品化学の用途において重要です。 これらの反応は、新しい薬剤や治療薬の開発に貢献します.
ペプチド類似体と前駆体
この化合物は、アザ型のマイケル付加反応に関与し、β-アミノカルボニル化合物を生成します。 これらの誘導体は、ペプチド類似体または光学活性アミノ酸、アミノアルコール、ジアミン、ラクタムの前駆体として使用され、これらは医薬品合成において重要です .
抗ウイルス剤の開発
研究により、1-ベンジル-5-メチル-1H-ピラゾール-3-カルボン酸エチルの誘導体は、抗ウイルス剤の生成に有効であることが示されています。 これらの化合物は、様々なウイルスに対して試験されており、抗ウイルス薬の開発における可能性を示しています .
Safety and Hazards
作用機序
Target of Action
The primary targets of “ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate” are currently unknown. This compound is a derivative of pyrazole, a class of compounds known to interact with various biological targets . .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular forces . The exact mode of action for this compound would depend on its specific target.
Biochemical Pathways
Given the diversity of biological activities exhibited by pyrazole derivatives , it is likely that this compound could affect multiple pathways
Result of Action
As a pyrazole derivative, it may exhibit a range of biological activities, such as antiviral, anti-inflammatory, and anticancer effects . .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
生化学分析
Biochemical Properties
Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream signaling events . These interactions highlight the potential of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate as a therapeutic agent in treating inflammatory diseases and other conditions.
Cellular Effects
Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can alter the expression of genes involved in inflammatory responses, leading to reduced inflammation . It also affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within cells . These cellular effects underscore the potential of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate in modulating cellular functions and treating various diseases.
Molecular Mechanism
The molecular mechanism of action of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, thereby modulating their activity . For instance, it can inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate can activate or inhibit certain receptors, thereby influencing cell signaling pathways and gene expression . These molecular interactions highlight the potential of this compound as a therapeutic agent in modulating various biological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and cellular metabolism . These temporal effects highlight the importance of monitoring the stability and long-term effects of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate in laboratory settings.
Dosage Effects in Animal Models
The effects of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate vary with different dosages in animal models. At low doses, this compound exhibits anti-inflammatory and analgesic effects, making it a potential therapeutic agent for treating inflammatory diseases and pain . At high doses, ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate can exhibit toxic effects, including liver and kidney damage . These dosage effects underscore the importance of determining the optimal dosage of this compound for therapeutic use while minimizing potential adverse effects.
Metabolic Pathways
Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized by liver enzymes, leading to the formation of metabolites that can be further processed or excreted from the body . Additionally, ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within cells . These interactions highlight the potential of this compound in modulating metabolic pathways and influencing cellular metabolism.
Transport and Distribution
Within cells and tissues, ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution within cells . Additionally, ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate can accumulate in specific tissues, influencing its localization and activity . These transport and distribution mechanisms highlight the importance of understanding the pharmacokinetics of this compound for its therapeutic use.
Subcellular Localization
Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate can localize to the nucleus, where it can influence gene expression and other nuclear processes . These subcellular localization mechanisms highlight the potential of this compound in modulating specific cellular functions and processes.
特性
IUPAC Name |
ethyl 1-benzyl-5-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-11(2)16(15-13)10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWMMSUYSUVJKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373084 | |
| Record name | ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17607-81-7 | |
| Record name | Ethyl 5-methyl-1-(phenylmethyl)-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17607-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




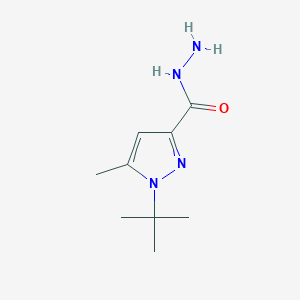

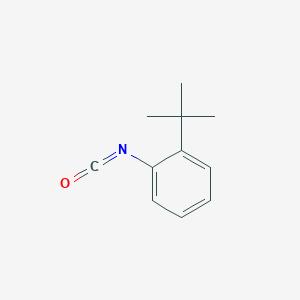
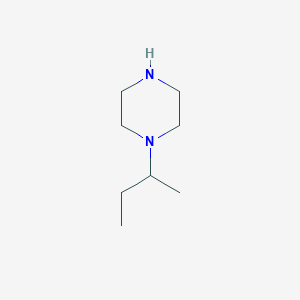
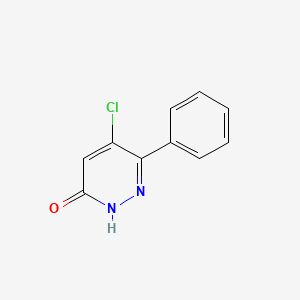
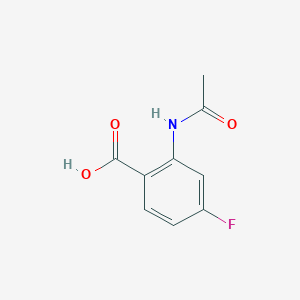
![1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone](/img/structure/B1272198.png)
